molecular formula C19H21NO3 B12795254 (+)-10,11-Dimethoxy-3-hydroxyberbine CAS No. 93822-44-7

(+)-10,11-Dimethoxy-3-hydroxyberbine

Katalognummer: B12795254
CAS-Nummer: 93822-44-7
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: PPJXDHXBPUFGMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-STB 6 is a chiral compound with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-STB 6 typically involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Common synthetic routes may involve asymmetric hydrogenation, chiral auxiliary-based synthesis, or enzymatic resolution. Each method requires precise control of temperature, pressure, and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of (-)-STB 6 often employs large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality (-)-STB 6 suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-STB 6 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

The reactions of (-)-STB 6 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Wissenschaftliche Forschungsanwendungen

(-)-STB 6 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (-)-STB 6 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes that lead to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (-)-STB 6 include other chiral molecules with analogous structures and functions, such as:

  • (+)-STB 6
  • (-)-STB 7
  • (+)-STB 7

Uniqueness

(-)-STB 6 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity and ability to interact selectively with chiral environments make it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

93822-44-7

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol

InChI

InChI=1S/C19H21NO3/c1-22-18-9-13-8-17-16-4-3-15(21)7-12(16)5-6-20(17)11-14(13)10-19(18)23-2/h3-4,7,9-10,17,21H,5-6,8,11H2,1-2H3

InChI-Schlüssel

PPJXDHXBPUFGMN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.